N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a pyrazole moiety
Mechanism of Action
Target of Action
The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression of cells through the G1 (growth) phase and the S (synthesis) phase .
Mode of Action
This compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to a halt in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . This results in the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase . The downstream effect of this is the inhibition of cell proliferation .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle, leading to the inhibition of cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting cyclopropyl hydrazine with an appropriate diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of a reducing agent.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent, such as a carbodiimide, to form the intermediate compound.
Formation of the Quinoline Core: The quinoline core is synthesized by cyclization of an appropriate precursor, such as an aniline derivative, in the presence of a dehydrating agent.
Final Coupling: The intermediate compound is coupled with the quinoline core using a suitable coupling reagent to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-6-carboxylic acid derivatives, while reduction may yield reduced forms of the pyrazole or piperidine rings.
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and catalysts, and in the production of fine chemicals.
Comparison with Similar Compounds
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide can be compared with other similar compounds, such as:
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound shares the pyrazole moiety but has a benzamide core instead of a quinoline core.
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound has a similar quinoline core but different substituents on the pyrazole and piperidine rings.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(16-5-6-18-15(12-16)2-1-9-22-18)23-17-7-10-26(11-8-17)20-13-19(24-25-20)14-3-4-14/h1-2,5-6,9,12-14,17H,3-4,7-8,10-11H2,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXFCYITRXZIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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